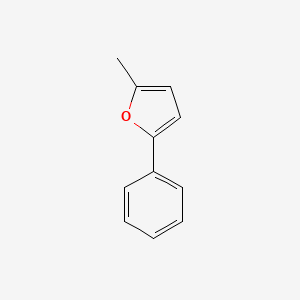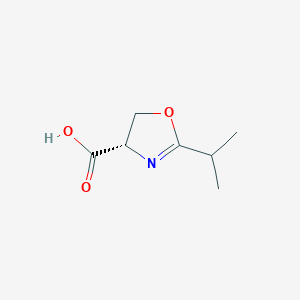![molecular formula C16H12N4O3 B12895082 10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one CAS No. 88969-72-6](/img/structure/B12895082.png)
10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(3-Nitrophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . This compound features a unique structure that combines a quinazoline core with an imidazo ring and a nitrophenyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 10-(3-Nitrophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzamide with an aldehyde to form an intermediate, which then undergoes cyclization with a nitrophenyl-substituted imidazole . The reaction conditions often involve the use of catalysts such as Cu@Fe3O4 magnetic nanoparticles under solvent-free conditions . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Analyse Chemischer Reaktionen
10-(3-Nitrophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group, potentially altering the compound’s biological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
10-(3-Nitrophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 10-(3-Nitrophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact pathways involved depend on the specific biological context and the target cells or organisms.
Vergleich Mit ähnlichen Verbindungen
10-(3-Nitrophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one can be compared with other similar compounds, such as:
Thiazoloquinazoline derivatives: These compounds also feature a quinazoline core but with a thiazole ring, exhibiting different biological activities.
Imidazo[1,5-a]pyridine derivatives: These compounds have an imidazo ring fused with a pyridine ring, known for their luminescent properties and applications in optoelectronics.
4,6,7-Trisubstituted quinazoline derivatives: These compounds have additional substituents on the quinazoline core, enhancing their antitumor activity.
The uniqueness of 10-(3-Nitrophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88969-72-6 |
|---|---|
Molekularformel |
C16H12N4O3 |
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
10-(3-nitrophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C16H12N4O3/c21-15-13-6-1-2-7-14(13)19(16-17-8-9-18(15)16)11-4-3-5-12(10-11)20(22)23/h1-7,10H,8-9H2 |
InChI-Schlüssel |
DGVAEKHIVMDZIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=O)C3=CC=CC=C3N(C2=N1)C4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-2-ethyl-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B12895003.png)
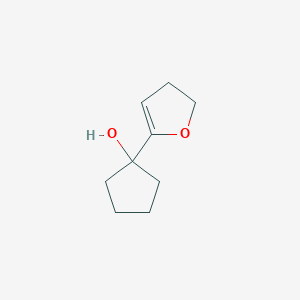
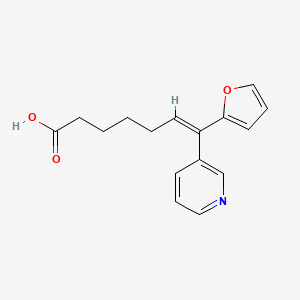
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-](/img/structure/B12895016.png)
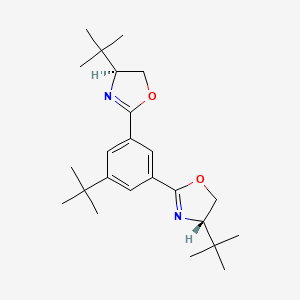
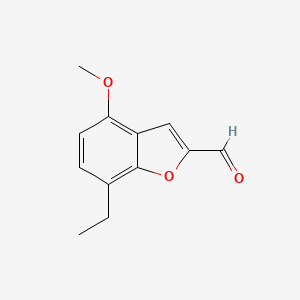
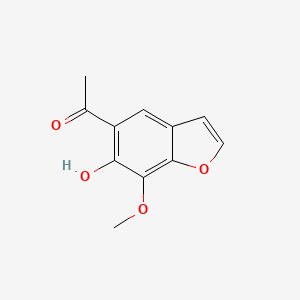
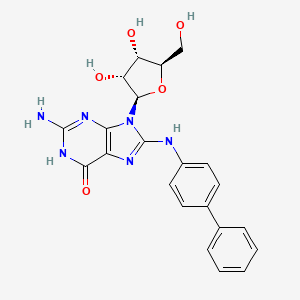
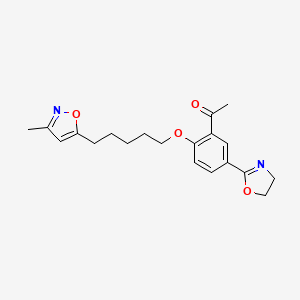
![3-(1-ethylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12895042.png)
